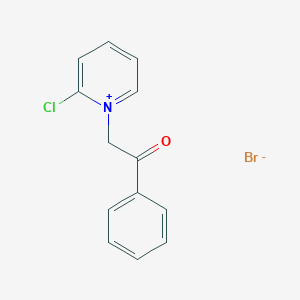![molecular formula C22H28 B14148457 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene CAS No. 88761-73-3](/img/structure/B14148457.png)
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tetrahydronaphthalene ring system substituted with a tert-butylphenyl group
Métodos De Preparación
The synthesis of 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,2,3,4-tetrahydronaphthalene with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s structural features make it a useful probe in studies of membrane interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in materials science to enhance the properties of polymers and resins.
Mecanismo De Acción
The mechanism by which 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with membrane lipids or proteins, altering their structure and function. The molecular targets and pathways involved can vary, but studies have shown that the compound can modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
4-tert-Butylacetophenone: This compound has a similar tert-butylphenyl group but differs in the presence of a ketone functional group instead of the tetrahydronaphthalene ring.
1-(4-tert-Butylphenyl)ethanol: This compound features a hydroxyl group instead of the tetrahydronaphthalene ring, making it more polar and reactive in certain chemical reactions.
4-tert-Butylphenylacetic acid: This compound contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the tetrahydronaphthalene derivative.
The uniqueness of this compound lies in its combination of the tetrahydronaphthalene ring and the tert-butylphenyl group, which confer specific steric and electronic properties that influence its reactivity and applications.
Propiedades
Número CAS |
88761-73-3 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-[1-(4-tert-butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H28/c1-16(17-12-14-19(15-13-17)22(2,3)4)20-11-7-9-18-8-5-6-10-21(18)20/h5-6,8,10,12-16,20H,7,9,11H2,1-4H3 |
Clave InChI |
HIVLMSPJUHXSFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC2=CC=CC=C12)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


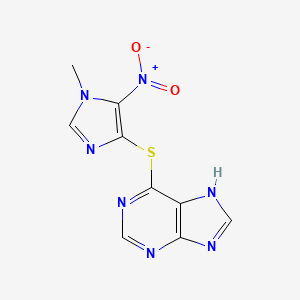

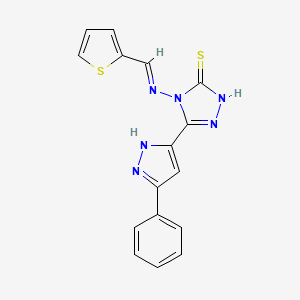

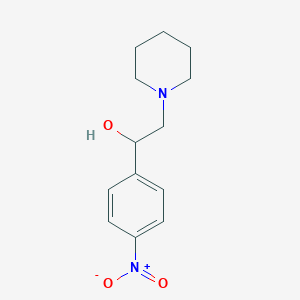

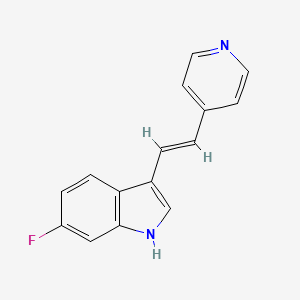
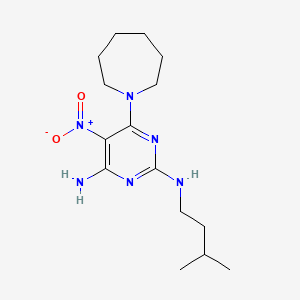

![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)

![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
